4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide
CAS No.: 849777-24-8
Cat. No.: VC2262636
Molecular Formula: C9H22IN5
Molecular Weight: 327.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849777-24-8 |
|---|---|
| Molecular Formula | C9H22IN5 |
| Molecular Weight | 327.21 g/mol |
| IUPAC Name | 4-[2-(dimethylamino)ethyl]piperazine-1-carboximidamide;hydroiodide |
| Standard InChI | InChI=1S/C9H21N5.HI/c1-12(2)3-4-13-5-7-14(8-6-13)9(10)11;/h3-8H2,1-2H3,(H3,10,11);1H |
| Standard InChI Key | TYSODYKPICMFMY-UHFFFAOYSA-N |
| SMILES | CN(C)CCN1CCN(CC1)C(=N)N.I |
| Canonical SMILES | CN(C)CCN1CCN(CC1)C(=N)N.I |
Introduction
Chemical Identity and Basic Properties
Structural Identification
4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide is officially registered with CAS number 849777-24-8. The compound contains a characteristic piperazine heterocyclic core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. This structural element appears frequently in pharmacologically active compounds, particularly those targeting neural receptors and enzymes involved in metabolic processes .
The compound's structure includes several key components:
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A piperazine ring serving as the central scaffold
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A dimethylaminoethyl substituent attached to one nitrogen of the piperazine ring
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A carboximidamide functional group attached to the other nitrogen
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Hydroiodide as the salt form, which affects physicochemical properties
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide
| Property | Value |
|---|---|
| CAS Number | 849777-24-8 |
| Molecular Formula | C9H22IN5 |
| Molecular Weight | 327.21 g/mol |
| Physical Appearance | Crystalline solid (typical for hydroiodide salts) |
| Solubility | Soluble in polar solvents like ethanol and methanol |
| Salt Form | Hydroiodide |
| Functional Groups | Piperazine, dimethylaminoethyl, carboximidamide |
The compound's hydroiodide salt form typically enhances stability during storage while potentially modifying its solubility profile compared to the free base. The presence of multiple nitrogen atoms in the structure contributes to its basic character and ability to form hydrogen bonds, which is significant for its interaction with biological targets.
Synthetic Approaches
Synthetic Challenges and Considerations
The synthesis of piperazine derivatives with multiple functional groups presents several challenges:
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Regioselectivity: Ensuring that substitutions occur at the desired positions on the piperazine ring
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Side reactions: Preventing unwanted reactions at reactive nitrogen centers
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Purification: Separating the desired product from structural isomers and byproducts
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Salt formation: Controlling the stoichiometry of the acid-base reaction to form the hydroiodide salt
Related research on piperazine derivatives shows that these compounds can be synthesized through various approaches. For instance, N-benzyl substituted piperazines can undergo coupling reactions with protected amino acids to create structurally similar compounds . Such methodologies might be adapted for the synthesis of 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide with appropriate modifications.
Mechanism of Action
Molecular Interactions
The mechanism of action of 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide involves specific interactions with biological targets, including enzymes and receptors. The compound's functionality facilitates several types of molecular interactions:
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The dimethylaminoethyl group participates in hydrogen bonding and electrostatic interactions with active sites on target molecules
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The piperazine ring provides structural rigidity and serves as a molecular scaffold
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The carboximidamide group can form multiple hydrogen bonds with receptor sites
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The salt form affects the compound's ionization state in biological environments
These interactions collectively contribute to the compound's ability to modulate enzyme activity or receptor binding, resulting in its biological effects.
Structure-Activity Relationships
While specific structure-activity relationship (SAR) data for 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide is limited in the available literature, insights can be drawn from studies on related piperazine derivatives. Research on similar compounds indicates that the piperazine scaffold is crucial for activity, with modifications to substituents significantly affecting binding affinity and selectivity .
For example, substituted aryl-piperazines containing β-amino acids have been reported as nanomolar dipeptidyl peptidase IV (DPP-IV) inhibitors, suggesting that the piperazine core with appropriate substituents can effectively interact with enzyme active sites . The dimethylaminoethyl group in our target compound may play a similar role in facilitating binding to specific protein targets.
Biological and Pharmacological Relevance
Comparison with Related Compounds
Table 2: Comparison of 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide with Related Compounds
The differences in functional groups and salt forms between these related compounds likely result in distinct physicochemical properties and biological activities. The carboximidamide group in 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide, for instance, provides different hydrogen bonding capabilities compared to the carboxamide group in N-[2-(dimethylamino)ethyl]piperazine-1-carboxamide .
Applications in Research and Development
Role in Medicinal Chemistry
4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide serves as a versatile building block in medicinal chemistry. Its unique combination of functional groups makes it suitable for specialized applications across various research areas. The compound may be particularly valuable in the development of:
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Novel enzyme inhibitors: The compound's structure could be modified to target specific enzymes involved in disease processes
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Receptor ligands: The spatial arrangement of functional groups might be optimized for interaction with specific receptor types
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Drug delivery systems: The compound's chemical properties could be exploited for developing targeted delivery mechanisms
Organic Synthesis Applications
In organic synthesis, 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide may function as:
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An intermediate in multi-step synthetic routes to more complex molecules
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A reagent for introducing specific functional group combinations
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A scaffold for the development of compound libraries for screening purposes
The compound's reactivity profile allows for various chemical transformations, often requiring specific conditions such as temperature control and appropriate catalysts to promote desired reaction pathways while minimizing side reactions.
Future Research Directions
Expanding Structure-Activity Relationships
Future research on 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide could focus on establishing comprehensive structure-activity relationships. This would involve synthesizing analogs with systematic variations in:
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The substituents on the piperazine ring
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The nature and position of the dimethylaminoethyl group
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Modifications to the carboximidamide functionality
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Alternative salt forms beyond the hydroiodide
Such studies would help elucidate which structural features are essential for specific activities and which can be modified to enhance potency or selectivity.
Exploration of Biological Activities
Given the structural similarities with compounds known to have enzyme inhibitory activities, particularly those affecting DPP-IV , further investigation into the potential biological activities of 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide would be valuable. This could include:
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Screening against panels of enzymes and receptors
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Assessment of potential antidiabetic properties similar to other piperazine derivatives
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Exploration of antimicrobial activities
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Evaluation as a potential scaffold for developing targeted therapeutics
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